molecular formula C5H8O2 B1679626 Ethanol, 2-(2-propynyloxy)- CAS No. 3973-18-0

Ethanol, 2-(2-propynyloxy)-

Cat. No. B1679626
CAS RN: 3973-18-0
M. Wt: 100.12 g/mol
InChI Key: GHGCQQRMJCSIBQ-UHFFFAOYSA-N
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Description

Ethanol, 2-(2-propynyloxy)-, also known as 2-(2-Propenyloxy)ethanol, is a chemical compound with the molecular formula C5H10O2 . It is also referred to by other names such as Allyl glycol, Allyl cellosolve, and Ethylene glycol monoallyl ether . It is a colorless flammable liquid with a pleasant odor .


Synthesis Analysis

Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as a better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country . Gas chromatography (GC) and High-performance liquid chromatography (HPLC) are common techniques to identify and quantify components of ethanol .


Molecular Structure Analysis

The molecular weight of Ethanol, 2-(2-propynyloxy)- is 102.1317 . The IUPAC Standard InChI is InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,6H,1,3-5H2 .


Chemical Reactions Analysis

Chemical reactions in alcohols occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . Of the three major kinds of alcohol reactions, two—dehydration and oxidation—are considered .


Physical And Chemical Properties Analysis

Ethanol produced by fermentation, called bioethanol, accounts for approximately 95% of the ethanol production . It is recently widely used as an additive to gasoline . The most common purification technique utilized in the ethanol industry is rectification by further distillation .

Scientific Research Applications

Organic Synthesis

Propynol Ethoxylate is used as a reagent in organic synthesis . It plays a significant role in the formation of complex organic compounds, contributing to the development of new substances and materials.

Analytical Chemistry

In the field of analytical chemistry, Propynol Ethoxylate is used as a solvent . It helps in the dissolution of samples for analysis, enabling accurate and efficient chemical characterization.

Combustion Studies

Propynol Ethoxylate is used as a fuel in combustion studies . It provides a valuable resource for understanding the dynamics of combustion processes, contributing to advancements in energy production and efficiency.

Pharmaceutical Manufacturing

Propynol Ethoxylate serves as a vital ingredient in the manufacturing of numerous pharmaceuticals . It contributes to the formulation of effective and safe medicinal products.

Industrial Product Manufacturing

Beyond pharmaceuticals, Propynol Ethoxylate is also used in the manufacturing of various industrial products . Its unique properties make it a valuable component in a wide range of goods.

Biological Research

In biological research, Propynol Ethoxylate serves as a model compound for studying the intricate interactions between organic molecules and biological systems . It is believed to engage with cell membranes and enzymes, influencing the metabolism of specific molecules .

These are just a few of the many applications of Propynol Ethoxylate in scientific research and industrial processes. Its versatility as a fuel, solvent, and reagent, coupled with its involvement in pharmaceutical and product manufacturing, underscores its significance in both scientific exploration and practical applications .

Safety and Hazards

According to the Safety Data Sheet, Ethanol, 2-(2-propynyloxy)- is classified as a flammable liquid (Category 4), H227. It causes skin irritation (Category 2), H315, and serious eye irritation (Category 2A), H319 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

Future Directions

Simultaneous production of propene and hydrogen from ethanol is a promising way of a renewable feedstock conversion into value-added products . The two-step process is composed of the ethanol conversion to acetone in the first step and the acetone conversion to propene in the second step .

properties

IUPAC Name

2-prop-2-ynoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-4-7-5-3-6/h1,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGCQQRMJCSIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32199-97-6
Record name Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32199-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9044665
Record name 2-(Prop-2-yn-1-yloxy)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-(2-propynyloxy)-

CAS RN

3973-18-0
Record name 2-(2-Propyn-1-yloxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3973-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propynoxyethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(2-propyn-1-yloxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Prop-2-yn-1-yloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(prop-2-ynyloxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.457
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Record name 2-PROPYNOXYETHANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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